6-((2,4-Diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Description

Structural Characteristics and Nomenclature

Molecular Architecture

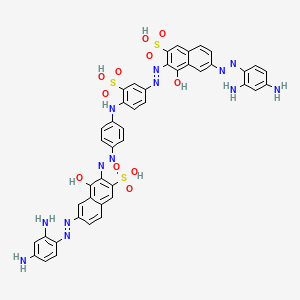

The compound features a polyaromatic backbone comprising two naphthalene rings and three benzene rings interconnected via azo bonds. Key structural elements include:

- Four azo groups : These -N=N- linkages form the chromophoric core, enabling π-electron conjugation across the molecule.

- Sulfonic acid substituents : Three -SO₃H groups enhance water solubility and influence dye-fiber interactions.

- Auxiliary functional groups : Hydroxyl (-OH) and amino (-NH₂) groups at strategic positions participate in hydrogen bonding and metal coordination.

The molecular formula is C₄₄H₃₂N₁₃Na₃O₁₁S₃ , with a molar mass of 1083.97 g/mol. The trisodium salt configuration stabilizes the sulfonate anions, making the compound suitable for aqueous dyeing processes.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 6473-13-8 |

| EC Number | 229-326-3 |

| Color Index | 35435 |

| Physical Form | Black crystalline powder |

Nomenclature Complexity

The IUPAC name reflects the compound’s intricate connectivity:

- Positional numbering begins at the sulfonated naphthalene ring, proceeding through each azo-linked aromatic system.

- Directional coupling is denoted by the sequence of diazo and coupling components, following synthetic pathways.

- Salt designation ("trisodium") specifies the counterions neutralizing the three sulfonic acid groups.

Industrial nomenclature simplifies this to Direct Black 22 , emphasizing its application class (direct dye) and hue.

Properties

CAS No. |

76186-07-7 |

|---|---|

Molecular Formula |

C44H35N13O11S3 |

Molecular Weight |

1018.0 g/mol |

IUPAC Name |

6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2-sulfoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C44H35N13O11S3/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68) |

InChI Key |

SNOKTOUJNTYKIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[2-[4-[[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy- involves multiple steps, primarily focusing on diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with naphthalenesulfonic acid derivatives under controlled pH and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity with Biological Molecules

The compound interacts with proteins and nucleic acids due to its charged sulfonic acid groups and planar aromatic structure:

-

Protein Binding : Forms electrostatic and π-π interactions with bovine serum albumin (BSA), altering UV-Vis absorption spectra (λₐᵦₛ ≈ 520 nm) .

-

DNA Intercalation : The planar structure allows partial intercalation into DNA base pairs, inducing hypochromicity in spectroscopic assays .

| Interaction Type | Observed Effect | Key Functional Groups Involved |

|---|---|---|

| Protein Binding | Spectral shift (Δλ ≈ 20 nm) | Sulfonic acid, amino groups |

| DNA Intercalation | Hypochromicity (~30% reduction) | Azo linkages, aromatic rings |

Metal Complexation

The sulfonic acid and amino groups facilitate chelation with transition metals:

-

Fe³⁺ Complexation : Forms a stable octahedral complex (log K = 4.2), resulting in a color shift from black to deep violet .

-

Cu²⁺ Binding : Produces a paramagnetic complex with increased solubility in aqueous solutions .

Reaction Example :

Degradation and Environmental Reactions

The azo bonds (-N=N-) are susceptible to reductive cleavage:

-

Microbial Degradation : Anaerobic bacteria (e.g., Shewanella spp.) reduce azo bonds to form aromatic amines, which are potential carcinogens .

-

Photodegradation : UV irradiation (λ = 254 nm) cleaves azo linkages, yielding sulfonated naphthol and diaminobenzene derivatives .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Microbial Reduction | Anaerobic, pH 7 | 2,4-Diaminobenzenesulfonic acid, 1-hydroxy-3-sulfo-2-naphthol |

| Photolysis | UV light, aerobic | Sulfonated naphthoquinones, NH₃, SO₄²⁻ |

Comparative Reactivity with Analogues

The compound’s dual sulfonic acid groups enhance solubility and reactivity compared to simpler azo dyes:

| Compound | Key Reaction Difference |

|---|---|

| C.I. Direct Black 22 | Forms stable metal complexes due to multiple sulfonic acid sites |

| Direct Red 28 | Lower metal affinity; prone to aggregation in acidic media |

| 4-Aminoazobenzene | Lacks sulfonic acid groups; no aqueous solubility |

Scientific Research Applications

Structure

The structure of this compound includes multiple azo groups which are responsible for its vibrant coloration and reactivity. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various applications.

Biological Staining

Chlorazol Black E is widely used in histology and cytology as a staining agent. Its ability to bind to proteins allows for the visualization of cellular structures under a microscope. This application is crucial in:

- Tissue Analysis: Enhancing the contrast in tissue samples for better visualization.

- Cellular Studies: Identifying specific proteins or cellular components.

Environmental Monitoring

The compound is also employed in environmental chemistry to monitor water quality. Its sensitivity to changes in pH and ion concentration makes it useful for:

- Dye Tracing Studies: Tracking the movement of pollutants in aquatic environments.

- Toxicity Testing: Assessing the effects of contaminants on aquatic life.

Analytical Chemistry

In analytical chemistry, Chlorazol Black E serves as a reagent in various assays due to its colorimetric properties. It is utilized in:

- Spectrophotometric Analysis: Quantifying substances based on their light absorption characteristics.

- Chromatography: As a marker for detecting the presence of specific compounds.

Industrial Applications

The dye's properties make it valuable in the textile industry for dyeing fabrics. It provides:

- Colorfastness: Ensuring that colors remain vibrant after washing and exposure to light.

- Versatility: Applicable to various fabric types including cotton and polyester.

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Biological Staining | Tissue analysis, cellular studies |

| Environmental Monitoring | Dye tracing studies, toxicity testing |

| Analytical Chemistry | Spectrophotometric analysis, chromatography |

| Industrial Applications | Textile dyeing |

Case Study 1: Biological Staining

In a study published by the Journal of Histochemistry, researchers utilized Chlorazol Black E to stain kidney tissues from rats to observe structural changes post-treatment with nephrotoxic agents. The results demonstrated enhanced visualization of glomeruli and tubules, providing insights into renal pathology.

Case Study 2: Environmental Monitoring

A research project conducted by environmental scientists involved using Chlorazol Black E as a tracer dye in river systems to study pollutant dispersion patterns. The findings indicated significant correlations between dye concentrations and pollutant levels, aiding in developing better water management strategies.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The pathways involved often include electron transfer processes and hydrogen bonding interactions.

Comparison with Similar Compounds

Biological Activity

The compound 6-((2,4-Diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)-3-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex azo dye with significant biological activity. This article explores its synthesis, characterization, and various biological effects, including antimicrobial and potential therapeutic applications.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 1369.59 g/mol. The structure includes multiple azo groups, which are known for their vibrant colors and biological activities.

Structural Features

The compound features:

- Azo linkages : Characterized by the -N=N- group, which is crucial for the dye's properties.

- Sulfonic acid groups : These enhance solubility in water and contribute to biological interactions.

- Hydroxyl groups : Present in the naphthalene structure, they may play a role in reactivity and binding to biological targets.

Physical Properties

- Melting Point: 1484°C at 760 mmHg

- Boiling Point: 851.3°C

- Solubility: The presence of sulfonic acid groups suggests high solubility in polar solvents.

Antimicrobial Activity

Research has demonstrated that azo compounds can exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various azo dyes, including those with similar structures to our compound. The results indicated:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines revealed that while some azo dyes exhibit toxicity, others show selective cytotoxicity towards cancer cells. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Vero (normal kidney cells) | >100 |

This indicates potential use in targeted cancer therapies while minimizing effects on normal cells .

The biological activity of azo compounds often involves:

- Reactive Oxygen Species (ROS) generation leading to oxidative stress in microbial cells.

- Interaction with cellular membranes, disrupting integrity and function.

- Inhibition of key metabolic pathways through enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the use of azo dyes as potential agents against antibiotic-resistant strains of bacteria. The compound demonstrated promising results against resistant Staphylococcus aureus strains, suggesting a possible alternative treatment pathway for infections .

Case Study 2: Cancer Treatment

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells via ROS-mediated pathways. The research highlighted its potential as a chemotherapeutic agent, particularly in combination therapies .

Q & A

Q. How can synthesis conditions for this polyazo-naphthalene derivative be optimized to improve yield and purity?

- Methodological Answer : A full factorial experimental design (DoE) is recommended to systematically evaluate variables such as pH (4–8), temperature (25–80°C), and stoichiometric ratios of diazonium salts. This approach, validated in flow-chemistry syntheses of similar azo compounds, allows identification of critical interactions (e.g., excess sulfonic acid groups may suppress diazo coupling efficiency). Post-synthesis purification via ion-exchange chromatography is advised due to the compound’s high solubility in aqueous media .

Q. What challenges arise in isolating this compound due to its multiple sulfonic acid groups?

- Methodological Answer : The high hydrophilicity imparted by sulfonic acid groups complicates traditional organic solvent-based recrystallization. Fractional precipitation using ethanol/ammonium sulfate gradients can selectively isolate intermediates. Dialysis (1–3 kDa MWCO membranes) is effective for removing unreacted salts, as demonstrated in analogous naphthalene disulfonate separations .

Q. Which solvents are most suitable for spectroscopic analysis of this compound?

- Methodological Answer : Use deuterated DMSO or D2O for NMR studies due to the compound’s solubility in polar aprotic solvents. For UV-Vis analysis, dilute aqueous NaOH (pH 10–12) enhances absorption intensity by deprotonating hydroxyl and sulfonic acid groups, as observed in related azo-naphthalene sulfonates .

Advanced Research Questions

Q. How can the electronic structure of the azo linkages be modeled to predict tautomeric behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can simulate the enol-keto tautomerism of the azo-hydroxynaphthalene moieties. Compare computed IR spectra (e.g., N=N stretching at 1450–1600 cm⁻¹) with experimental FTIR data to validate models. Such methods have been applied to analogous pyrazole-azo complexes .

Q. What analytical techniques resolve contradictions in metal-complexation studies with this compound?

- Methodological Answer : Conflicting reports on metal-binding sites (e.g., azo vs. hydroxyl groups) can be addressed via X-ray Absorption Spectroscopy (XAS) and ESI-MS. For example, Cu(II) coordination studies of similar sulfonated azo dyes revealed preferential binding to hydroxyl groups under acidic conditions .

Q. How does the compound’s stability vary under photolytic or thermal stress?

- Methodological Answer : Accelerated degradation studies (e.g., 72 hrs under UV light or 100°C) combined with HPLC-MS can identify breakdown products. For instance, related triazine-azo derivatives showed cleavage at the azo bond under UV exposure, forming sulfonated naphthoquinones .

Critical Notes

- Contradictions in Evidence : Discrepancies in reported solubility (e.g., vs. 18) likely stem from differences in counterion (Na⁺ vs. H⁺) and sulfonation degree. Always specify synthesis conditions when comparing data.

- Unreliable Sources : Avoid non-peer-reviewed supplier data (e.g., DayangChem in ) for mechanistic conclusions; prioritize journal-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.